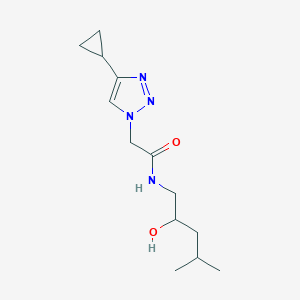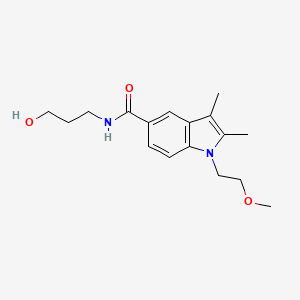![molecular formula C17H18N2OS B6641146 2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B6641146.png)
2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol is a complex organic compound featuring a benzothiophene ring system fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol typically involves multi-step organic reactions. One common approach is the reaction of 1-benzothiophene-3-carbaldehyde with pyridin-3-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency of the synthetic process. These methods can provide better control over reaction parameters and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding benzothiophene derivatives with higher oxidation states.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzothiophene and pyridine derivatives.
Scientific Research Applications
2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol can be compared with other similar compounds, such as:
(1-benzothiophen-3-yl)(pyridin-3-yl)methyl: amine: This compound shares a similar structural framework but differs in the presence of an ethyl group instead of an ethanol moiety.
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound features additional morpholino and thiophene groups, making it structurally distinct.
Properties
IUPAC Name |
2-[1-benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-9-8-19(11-14-4-3-7-18-10-14)12-15-13-21-17-6-2-1-5-16(15)17/h1-7,10,13,20H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFZMPIZKLVHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CN(CCO)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)



![2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)



![N-[3-[(4-hydroxy-2,2-dimethylbutyl)amino]-3-oxopropyl]naphthalene-2-carboxamide](/img/structure/B6641138.png)
![5-[[2-hydroxyethyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6641143.png)

![1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea](/img/structure/B6641157.png)
